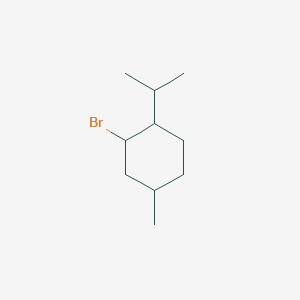
Menthylbromide
Cat. No. B8311135
M. Wt: 219.16 g/mol
InChI Key: MPVONIMKFUZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04036951
Procedure details


One-tenth mol of an alkali metal salt of para-aminosalicylic acid as for example, sodium-p-aminosalicylate, potassium-p-aminosalicylate or lithium-p-aminosalicylate, is dissolved in 300 ml. of alcohol and to this is added exactly one-tenth mol of a menthyl halogen salt as for example, methyl chloride, menthyl bromide or menthyl iodide. The mixture is stirred and 0.5 gms. of freshly precipitated silver hydroxide is added as a catalyst. The mixture is warmed to 50° C. for a period of at least two hours, cooled to room temperature and filtered. The filtrate is set aside to crystallize in an ice-chest and menthyl-para-aminosalicylate is obtained as a white crystalline substance melting at 187° C. to 189° C. The compound is insoluble in water but soluble in alcohol, benzene and chloroform.
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
sodium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
potassium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
lithium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
menthyl halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[Na].NC1C=C(O)C(=CC=1)C([O-])=O.[K].NC1C=C(O)C(=CC=1)C([O-])=O.[Li].NC1C=C(O)C(=CC=1)C([O-])=O.CCl.[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52](Br)[CH2:51]1.C1(C)CCC(C(C)C)C(I)C1>[OH-].[Ag+]>[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52]([O:7][C:6](=[O:8])[C:5]2[C:4](=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=2)[OH:11])[CH2:51]1 |f:1.2,3.4,5.6,10.11,^1:11,23,35|
|
Inputs


Step One
[Compound]
|
Name
|
alkali metal salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Ag+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)O
|
Step Four
|
Name
|
sodium p-aminosalicylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Step Five
|
Name
|
potassium p-aminosalicylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Step Six
|
Name
|
lithium p-aminosalicylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Step Seven
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
menthyl halogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)Br)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)I)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize in an ice-chest
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)OC(C=1C(O)=CC(=CC1)N)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
